molecular formula C16H14O4 B14550415 Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)- CAS No. 61781-86-0

Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)-

Cat. No.: B14550415
CAS No.: 61781-86-0
M. Wt: 270.28 g/mol
InChI Key: RQOSYCAUASKVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)- is an organic compound with a complex structure that includes a benzoic acid moiety substituted with an ethyl group and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)- typically involves the reaction of 5-ethyl-2-hydroxybenzoyl chloride with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(2-hydroxybenzoyl)-: Similar structure but with a different substitution pattern.

    Benzoic acid, 2-ethylhexyl ester: Another ester derivative with different functional groups.

    Benzoic acid, 2,5-dihydroxy-, methyl ester: Contains additional hydroxyl groups and a methyl ester functional group.

Uniqueness

Benzoic acid, 2-(5-ethyl-2-hydroxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61781-86-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(5-ethyl-2-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C16H14O4/c1-2-10-7-8-14(17)13(9-10)15(18)11-5-3-4-6-12(11)16(19)20/h3-9,17H,2H2,1H3,(H,19,20)

InChI Key

RQOSYCAUASKVRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.